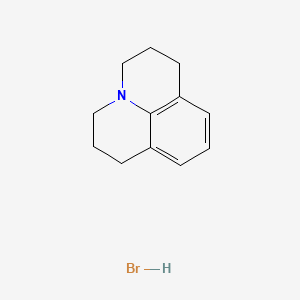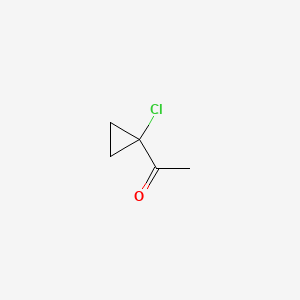
1-(1-Chlorocyclopropyl)éthanone
Vue d'ensemble
Description
1-(1-Chlorocyclopropyl)ethanone is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1-Chlorocyclopropyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-Chlorocyclopropyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Chlorocyclopropyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Médecine: Synthèse d'agents antifongiques
1-(1-Chlorocyclopropyl)éthanone est utilisé comme intermédiaire clé dans la synthèse du prothioconazole , un fongicide agricole avec des applications potentielles en médecine en raison de ses propriétés antifongiques à large spectre. Ce composé pourrait être exploré pour le développement de nouveaux traitements contre les infections fongiques chez l'homme.
Agriculture: Production de fongicides
En agriculture, ce produit chimique sert de précurseur essentiel du prothioconazole , qui est efficace contre un large éventail de pathogènes des plantes. Il contribue à contrôler les maladies dans les cultures de céréales et de légumineuses, contribuant à la sécurité alimentaire et à des pratiques agricoles durables.
Science des matériaux: Recherche sur les polymères
La réactivité du this compound en fait un candidat pour la recherche sur les polymères, où il pourrait être utilisé pour synthétiser de nouveaux polymères avec des propriétés uniques pour des applications industrielles .
Sciences de l'environnement: Processus de synthèse écologiques
Ce composé est impliqué dans le développement de processus de synthèse écologiques . Son rôle dans la création de réactions chimiques moins toxiques et plus durables s'aligne sur les efforts de conservation de l'environnement.
Chimie analytique: Chromatographie
En chimie analytique, le this compound est utilisé dans les méthodes chromatographiques pour séparer et analyser des mélanges complexes, améliorant la précision de l'analyse chimique .
Pharmacologie: Développement de médicaments
Bien qu'il ne soit pas utilisé directement dans les produits pharmaceutiques, son rôle dans la synthèse d'intermédiaires comme le prothioconazole suggère des applications potentielles dans le développement de médicaments et la recherche pharmacologique .
Biochimie: Études enzymatiques
Les chercheurs peuvent utiliser le this compound dans des études enzymatiques pour comprendre les voies biochimiques et les mécanismes d'action de composés similaires au sein des systèmes biologiques .
Processus industriels: Synthèse chimique
C'est un réactif précieux dans la synthèse chimique industrielle, où il est utilisé pour produire d'autres composés chimiques par diverses réactions, notamment la chloration et l'alkylation, contribuant à la fabrication d'une large gamme de produits .
Mécanisme D'action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by 1-(1-Chlorocyclopropyl)ethanone are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
Therefore, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unclear .
Result of Action
Without knowledge of its specific targets and mode of action, it is challenging to predict its effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-(1-chlorocyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADOHHPNWMXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074581 | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63141-09-3 | |
| Record name | 1-(1-Chlorocyclopropyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63141-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063141093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(1-chlorocyclopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-chlorocyclopropyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one?
A1: The research presents a simple and efficient method for synthesizing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a crucial precursor to prothioconazole. [] This method optimizes reaction parameters like time, temperature, reagent ratios, and catalysts to achieve a near-quantitative yield (93%) with high purity (99%). This is significant because it offers a scalable and cost-effective approach for industrial production of this important fungicide intermediate.
Q2: How was the synthesized compound characterized in the study?
A2: The study employed several spectroscopic techniques to confirm the identity and purity of the synthesized 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. [] These techniques include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


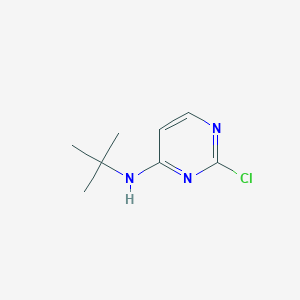
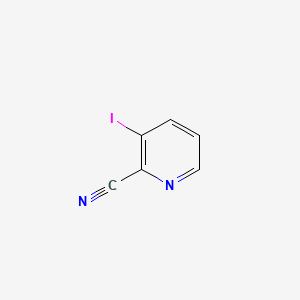
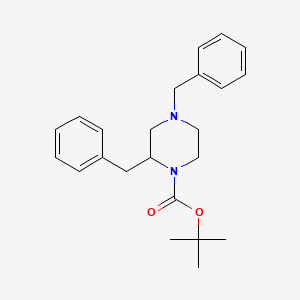

![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)
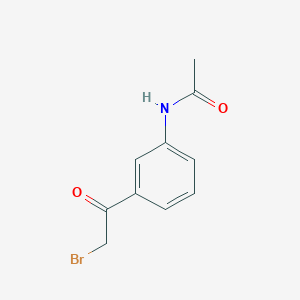
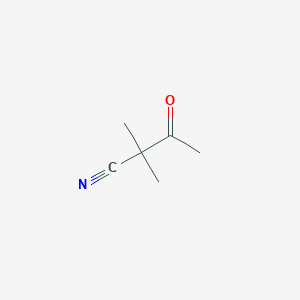

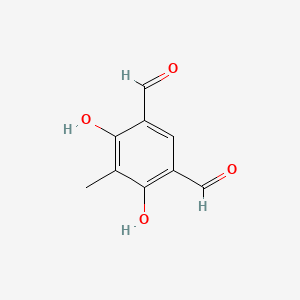
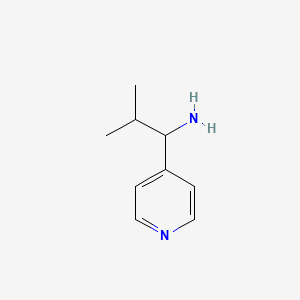
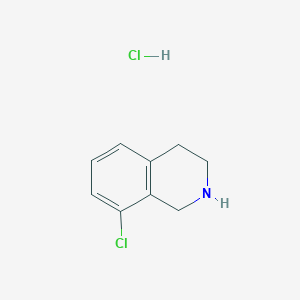
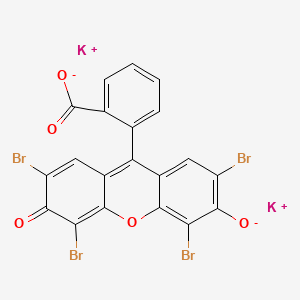
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine](/img/structure/B1590688.png)
